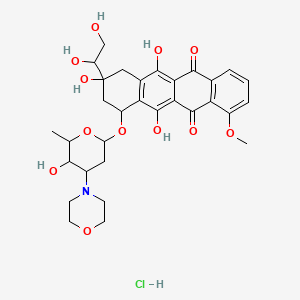
N-Pentyl-5H-purine-6,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentyl-5H-purine-6,8-diamine is a chemical compound with the molecular formula C10H17BrN6 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Pentyl-5H-purine-6,8-diamine typically involves the reaction of 6-chloropurine with pentylamine under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Pentyl-5H-purine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, aryl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-pentyl-5H-purine-6,8-dione, while substitution reactions can produce a variety of N-alkyl or N-aryl purine derivatives .
Scientific Research Applications
N-Pentyl-5H-purine-6,8-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other purine-based drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N-Pentyl-5H-purine-6,8-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its potential therapeutic effects, including anticancer activity .
Comparison with Similar Compounds
6-Chloropurine: A precursor in the synthesis of N-Pentyl-5H-purine-6,8-diamine.
2,6-Diaminopurine: Another purine derivative with similar structural features.
8-Aza-7-deaza-7-bromopurine-2,6-diamine: A compound with comparable biological activities
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
5436-35-1 |
|---|---|
Molecular Formula |
C10H16N6 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-pentylimino-5,9-dihydropurin-8-amine |
InChI |
InChI=1S/C10H16N6/c1-2-3-4-5-12-8-7-9(14-6-13-8)16-10(11)15-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14,15,16) |
InChI Key |
MLOIHABPMNIKSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C1C2C(=NC=N1)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)


![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)

![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)

![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)





